

Mitoridine (ONC201) Specificity and Off-Target Analysis: A Comparative Guide

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Compound of Interest		
Compound Name:	Mitoridine	
Cat. No.:	B10855516	Get Quote

Introduction

Mitoridine, also known as ONC201, is a first-in-class small molecule of the imipridone class, currently under investigation for the treatment of various cancers, with notable activity in H3 K27M-mutant diffuse midline gliomas.[1][2][3] Its unique mechanism of action involves the engagement of a primary mitochondrial target along with a distinct off-target profile that contributes to its overall therapeutic effect.[4] This guide provides a comparative analysis of **Mitoridine**'s on-target and off-target activities, supported by experimental data and detailed protocols for researchers in drug development.

On-Target Activity: Allosteric Activation of Mitochondrial ClpP

Mitoridine's primary on-target effect is the allosteric activation of the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[1][5] ClpP is a highly conserved serine protease within the mitochondrial matrix responsible for protein quality control.[5] Unlike typical inhibitors, **Mitoridine** binds to a hydrophobic pocket on ClpP, inducing a conformational change that leads to its hyperactivation and dysregulated degradation of mitochondrial proteins.[5][6] This process disrupts mitochondrial function, impairs respiration, and ultimately triggers cancer cell death.[5][7]

Off-Target Activity: Antagonism of Dopamine D2/D3 Receptors



In addition to its mitochondrial target, **Mitoridine** has been identified as a potent antagonist of the D2-like dopamine receptors, specifically DRD2 and DRD3.[8][9][10] This activity was initially predicted by computational modeling and later confirmed through in vitro binding studies.[8][11] The antagonism of DRD2/D3 receptors by **Mitoridine** is thought to contribute to its anti-cancer effects by inactivating pro-survival signaling pathways such as Akt and ERK.[8] [12] Interestingly, this G-protein coupled receptor (GPCR) interaction occurs with a potency similar to the compound's antiproliferative effects.[9]

Quantitative Data Comparison

The following tables summarize the quantitative parameters of **Mitoridine**'s on-target and off-target activities.

Table 1: On-Target ClpP Activation

Compound	Target	Assay Type	Parameter	Value	Reference
Mitoridine (ONC201)	Human ClpP	Casein Proteolysis	EC50	~1.25 μM	[6]

EC50 (Half-maximal effective concentration) represents the concentration of **Mitoridine** required to achieve 50% of the maximum activation of ClpP protease activity.

Table 2: Off-Target Dopamine Receptor Binding Affinity

Compound	Target	Assay Type	Parameter	Value	Reference
Mitoridine (ONC201)	DRD2	Radioligand Binding	Ki	3 μΜ	[8][11]
Mitoridine (ONC201)	DRD3	Radioligand Binding	Ki	3 μΜ	[8][11]

Ki (Inhibition constant) indicates the binding affinity of **Mitoridine** to the dopamine receptors. A lower Ki value signifies a higher binding affinity.



Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway of **Mitoridine** and a standard experimental workflow for its analysis.



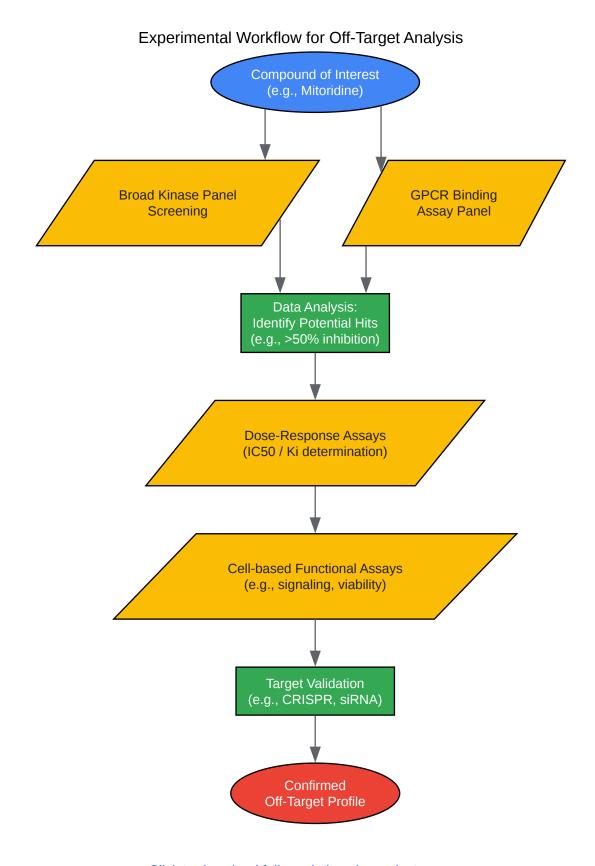
Cancer Cell (ONC201) Activates Antagonizes Mitochondrion Cell Membrane ClpP DRD2/3 Receptor Leads to Inhibits Mitochondrial Akt/ERK Dysfunction Signaling Inhibits **Apoptosis** FOXO3a Activates TRAIL Upregulation Apoptosis

Mitoridine (ONC201) Dual Mechanism of Action

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Caption: Mitoridine's dual mechanism targeting mitochondrial ClpP and DRD2/3.





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Caption: Workflow for identifying and validating off-target interactions.



Experimental Protocols In Vitro ClpP Protease Activity Assay

This protocol is adapted from methodologies used to assess the activation of recombinant human ClpP by small molecules.[6][13]

Objective: To determine the half-maximal effective concentration (EC50) of **Mitoridine** for the activation of ClpP protease activity using a casein substrate.

Materials:

- Recombinant human ClpP
- α-casein (substrate)
- Mitoridine (ONC201)
- Assay Buffer: 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, and 5% glycerol, pH 8.0
- SDS-PAGE gels and silver staining reagents
- DMSO (vehicle control)

Procedure:

- Prepare a stock solution of Mitoridine in DMSO. Create a serial dilution of Mitoridine in the assay buffer.
- Pre-incubate recombinant human ClpP (final concentration 10 ng/μL) with varying concentrations of **Mitoridine** or DMSO (vehicle control) in the assay buffer for 1 hour at 37°C.[6]
- Initiate the proteolytic reaction by adding α -casein (final concentration 5 μ M) to the preincubated enzyme-compound mixture.[6]
- Incubate the reaction for an additional 1 hour at 37°C.[6]



- Stop the reaction by adding SDS sample buffer and boiling the samples.
- Resolve the reaction products by 12% SDS-PAGE.
- Visualize the protein bands by silver staining. The degradation of the α -casein band indicates CIpP activity.
- Quantify the band intensity to determine the extent of casein degradation at each Mitoridine concentration.
- Plot the percentage of casein degradation against the Mitoridine concentration and fit the data to a dose-response curve to calculate the EC50 value.

Radioligand Binding Assay for Dopamine Receptor (DRD2) Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of **Mitoridine** for the DRD2 receptor.[14][15][16]

Objective: To measure the ability of **Mitoridine** to displace a specific radioligand from the DRD2 receptor, thereby determining its Ki value.

Materials:

- Cell membrane preparation expressing human DRD2
- Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
- Mitoridine (ONC201)
- Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol)
- Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- 96-well plates
- Glass fiber filters



· Scintillation fluid and counter

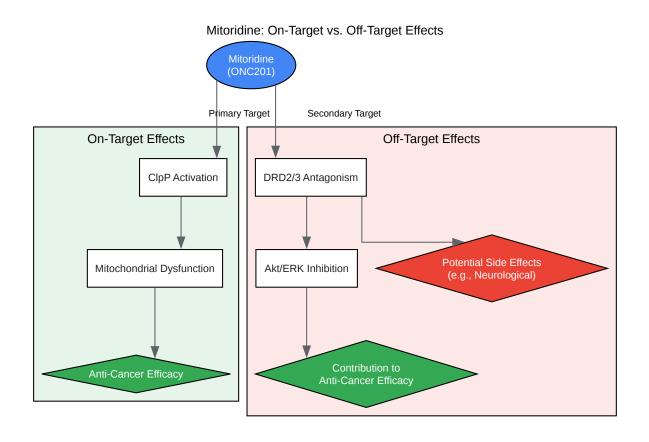
Procedure:

- Prepare serial dilutions of **Mitoridine** in the binding buffer.
- In a 96-well plate, combine the DRD2 membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Mitoridine.
- For total binding, omit **Mitoridine**. For non-specific binding, add a high concentration of the unlabeled ligand.
- Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[16]
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of Mitoridine to determine the IC50 (the concentration of Mitoridine that displaces 50% of the radioligand).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
 [16]

Logical Relationship Diagram

This diagram illustrates the relationship between on-target efficacy and potential off-target liabilities.





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Caption: Logical relationship of Mitoridine's on-target and off-target activities.

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